molecular formula C11H12F3N B3074385 (Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine CAS No. 1019612-03-3

(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine

Cat. No. B3074385
CAS RN: 1019612-03-3
M. Wt: 215.21 g/mol
InChI Key: WGUISRMWBHQJLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine” is a chemical compound . It is also known by its synonyms “Benzenemethanamine, N-2-propen-1-yl-4-(trifluoromethyl)-” and "prop-2-en-1-yl({[4-(trifluoromethyl)phenyl]methyl})amine" .


Molecular Structure Analysis

The molecular formula of this compound is C11H12F3N . The molecular weight is 215.21 . The MDL number is MFCD11138033 .

Scientific Research Applications

Anti-Leukemic Activity

This compound has been used in the synthesis of other compounds that have shown potential anti-leukemic activity . For instance, it has been used in the synthesis of (E)-Pyrrolo [1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, which has shown interesting cytotoxic potential against different human leukemia cell lines .

Antiviral Activity

Indole derivatives, which can be synthesized using this compound, have shown various biological activities, including antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-Inflammatory Activity

Indole derivatives, which can be synthesized using this compound, have also shown anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .

Anticancer Activity

Indole derivatives, which can be synthesized using this compound, have shown anticancer activity . They have been designed, synthesized, and described as potential anticancer compounds .

Antimicrobial Activity

This compound has been used in the synthesis of other compounds that have shown good antimicrobial potential .

Antifungal Activity

This compound has been used in the synthesis of 1,2,3-triazoles, which have undergone antifungal activity testing against two strains of fungus, namely Candida albicans and Rhizopus oryzae .

Use in Drug Synthesis

The trifluoromethyl group, which is present in this compound, is found in many FDA-approved drugs . This compound can be used in the synthesis of these drugs, making it an important compound in pharmaceutical chemistry .

properties

IUPAC Name

N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c1-2-7-15-8-9-3-5-10(6-4-9)11(12,13)14/h2-6,15H,1,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUISRMWBHQJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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